![molecular formula C15H16N2O3 B268331 N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268331.png)
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide, also known as A-967079, is a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain sensation. A-967079 has been extensively studied for its potential therapeutic applications in pain management.
Mécanisme D'action
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide works by selectively blocking the TRPV1 channel, which is responsible for transmitting pain signals to the brain. By blocking this channel, N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide can reduce pain sensation without affecting other sensory functions.
Biochemical and Physiological Effects:
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide has been shown to reduce pain sensation in animal models without affecting other sensory functions. It has also been shown to have a low potential for toxicity and side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide is a highly selective TRPV1 antagonist, which makes it a useful tool for studying the role of TRPV1 in pain sensation. However, its high cost and limited availability may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide. One area of interest is the development of more potent and selective TRPV1 antagonists for use in pain management. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and metabolism. Additionally, the potential use of N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide in combination with other pain medications is an area of ongoing research.
Méthodes De Synthèse
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide can be synthesized using a multistep procedure involving the reaction of 3-bromoaniline with isopropyl isocyanate to form the intermediate N-(3-bromophenyl)isopropylcarbamate. This intermediate is then reacted with 2-furoyl chloride to produce N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide.
Applications De Recherche Scientifique
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to inhibit capsaicin-induced pain in animal models, suggesting that it may be effective in treating chronic pain conditions. N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide has also been studied for its potential use in treating neuropathic pain, inflammatory pain, and cancer pain.
Propriétés
Nom du produit |
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
N-[3-(propan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-10(2)16-14(18)11-5-3-6-12(9-11)17-15(19)13-7-4-8-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) |
Clé InChI |
UBCVOMQVDYWGCM-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
SMILES canonique |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)
![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)



![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
